ε-Poly-L-lysine Hydrochloride
Description
Overview of ε-Poly-L-lysine as a Natural Polypeptide
ε-Poly-L-lysine (ε-PL) is a naturally occurring homopolypeptide characterized by the unique peptide bond between the α-carboxyl group and the ε-amino group of L-lysine monomers. upm.edu.my This structure distinguishes it from α-poly-L-lysine, where the peptide bonds are formed at the α-amino group. jnc-corp.co.jp ε-PL is typically composed of 25 to 35 L-lysine residues, giving it a molecular weight that generally falls between 3,200 and 4,500 Da. nih.gov
First discovered as an extracellular product of the filamentous bacterium Streptomyces albulus, ε-PL is primarily produced through microbial fermentation. upm.edu.mywikipedia.org Various strains of Streptomyces are the most common producers, although some other microorganisms, including certain filamentous fungi and bacteria from the genera Kitasatospora and Bacillus, have also been identified as producers. nih.govfrontiersin.org The biosynthesis of ε-PL is a non-ribosomal process catalyzed by the enzyme ε-PL synthetase (Pls). frontiersin.org
The structure of ε-PL, with its numerous free amino groups, makes it a highly cationic polymer in acidic to slightly alkaline conditions. nih.govjnc-corp.co.jp This cationic nature is a key determinant of its physical and chemical properties. jnc-corp.co.jp It is readily soluble in water, biodegradable, and stable under high temperatures. upm.edu.myresearchgate.net For instance, its structure remains intact even after boiling at 100°C for 30 minutes or autoclaving. upm.edu.my The hydrochloride salt form, ε-Poly-L-lysine Hydrochloride, is often utilized in research and various applications. foodadditives.netfrontiersin.org
Physicochemical Properties of ε-Poly-L-lysine
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | (C₆H₁₂N₂O)n | wikipedia.org |
| Typical Polymerization | 25-35 L-lysine units | upm.edu.myfrontiersin.orgjnc-corp.co.jp |
| Average Molecular Weight (Mw) | ~4,700 g/mol | wikipedia.orgjnc-corp.co.jp |
| Isoelectric Point | ~9.0 | upm.edu.my |
| Melting Point (Tm) | 172.8°C | jnc-corp.co.jp |
| Solubility | Soluble in water | upm.edu.mywikipedia.org |
| Structure | Homopolymer with peptide bonds between α-carboxyl and ε-amino groups of L-lysine. | upm.edu.my |
Significance in Modern Scientific Disciplines
The unique properties of this compound have made it a subject of significant interest across a range of modern scientific disciplines, including biotechnology, materials science, and medicine. nih.govfrontiersin.orgmdpi.com Its broad-spectrum antimicrobial activity against various bacteria (both Gram-positive and Gram-negative), yeasts, and molds is one of its most studied attributes. mdpi.comresearchgate.net This has led to extensive research into its mechanisms of action, which are believed to involve electrostatic adsorption to microbial cell membranes, causing structural disruption and cell death. foodadditives.netresearchgate.net
In the field of biotechnology , research focuses on optimizing the fermentative production of ε-PL. nih.gov This includes strain improvement through genetic engineering and mutagenesis, as well as the optimization of fermentation conditions such as pH, temperature, and nutrient sources to enhance yield. frontiersin.orgtandfonline.com For example, studies have shown that controlling the pH in a two-stage process can significantly increase the productivity of ε-PL fermentation. nih.gov
In materials science , ε-PL is explored as a versatile biopolymer for creating novel materials. Its cationic nature allows it to form complexes with anionic polymers like pectin (B1162225) or to be used in the development of biodegradable fibers, hydrogels, and biochip coatings. upm.edu.myacs.org Researchers have also investigated its use in creating flexible and tough bio-based materials through reactions with other natural compounds like fructose (B13574). acs.org Furthermore, it has been used to modify nanoparticles for biomedical applications, enhancing their dispersity and adding antibacterial properties. frontiersin.org
In medical and pharmaceutical research , ε-PL and its derivatives are being investigated as potential drug and gene delivery carriers. frontiersin.orgmdpi.com Its ability to interact with negatively charged molecules makes it a candidate for encapsulating water-insoluble drugs or for creating nano- and micro-capsules for targeted delivery. wikipedia.orgmdpi.com Studies have explored its use in combination with other substances to enhance therapeutic effects, such as its role as an anticancer agent enhancer. upm.edu.my
Research Applications of this compound
| Discipline | Research Focus | Key Findings & Applications | Reference(s) |
|---|---|---|---|
| Biotechnology | Fermentation Optimization | Yields up to 70 g/L achieved through strain evolution and process optimization of S. albulus. | frontiersin.orgnih.gov |
| Genetic Engineering | Overexpression of the pls gene in S. albulus resulted in an 88.2% increase in ε-PL production. | frontiersin.orgnih.gov | |
| Materials Science | Nanoparticle Modification | Used to create ε-poly(L-lysine) carbon dots-modified magnetic nanoparticles with antibacterial properties. | frontiersin.org |
| Biopolymer Development | Creates flexible, tough materials when combined with fructose via the Maillard reaction. | acs.org | |
| Surface Coatings | Used as a coating for tissue cultureware to improve cell adherence due to its cationic nature. | jnc-corp.co.jpwikipedia.org | |
| Medical Research | Drug Delivery | Investigated as a carrier for drugs and genes, and for encapsulating bioactive molecules. | frontiersin.orgmdpi.com |
| Antimicrobial Studies | Exhibits broad-spectrum activity against bacteria and fungi by disrupting cell membranes. | researchgate.netresearchgate.net |
Properties
Molecular Formula |
(C₆H₁₂N₂O)n (HCl) |
|---|---|
Synonyms |
(S)-Poly[imino(2-amino-1-oxo-1,6-hexanediyl)] Hydrochloride; Poly(ε-lysine) SRU Hydrochloride; Poly[imino(2-amino-1-oxo-1,6-hexanediyl)] Hydrochloride; Poly[imino(5-amino-6-oxo-1,6-hexanediyl)] Hydrochloride; Poly[iminocarbonyl(1-aminopentamethylene) |
Origin of Product |
United States |
Biosynthesis and Production Methodologies of ε Poly L Lysine Hydrochloride
Microbial Producers and Isolation Strategies
The ability to produce ε-PL is distributed among various microorganisms, with certain species being more prolific and thus more commonly used in industrial production. Research continues to identify new microbial sources with potential for efficient ε-PL synthesis.
Primary Producer Strains (e.g., Streptomyces albulus, Streptomyces diastatochromogenes)
The most well-known and commercially utilized producers of ε-PL belong to the genus Streptomyces, a group of filamentous bacteria found predominantly in soil.
Streptomyces albulus is the most prominent and widely studied producer of ε-PL. frontiersin.orgasm.org It was from the culture filtrate of S. albulus that ε-PL was first discovered. nih.gov Industrial production strains are often derived from S. albulus NBRC14147. nih.gov Through various strain improvement techniques, including mutagenesis and metabolic engineering, significant increases in ε-PL yield have been achieved. For instance, engineered strains of S. albulus have reported yields as high as 77.16 g/L in bioreactors. nih.gov The biosynthesis of ε-PL in this organism is known to be a secondary metabolic process, typically occurring during the stationary growth phase and is influenced by environmental factors such as an acidic pH. nih.gov
Streptomyces diastatochromogenes is another significant producer of ε-PL. nih.gov Research has focused on optimizing fermentation media and conditions to enhance its production capabilities. Overexpression of key enzymes in the L-lysine biosynthesis pathway, such as dihydrodipicolinate synthase (DapA), has been shown to increase ε-PL production in this species. frontiersin.org
| Primary Producer Strain | Key Characteristics | Reported Yield Improvements |
| Streptomyces albulus | Original and most common industrial producer. nih.gov | Engineered strains achieving up to 77.16 g/L. nih.gov |
| Streptomyces diastatochromogenes | Significant producer amenable to metabolic engineering. frontiersin.org | Yield increased by 19.8% through DapA overexpression. frontiersin.org |
Emerging Microbial Sources (e.g., Kitasatospora, Epichloë festucae, Bacillus cereus, Stenotrophomonas maltophilia, Paenibacillus polymyxa, Corynebacterium variabile)
Beyond the primary Streptomyces producers, scientific investigation has revealed a range of other microorganisms capable of synthesizing ε-PL or possessing the genetic machinery for its production.
Kitasatospora : A novel ε-PL-producing strain, Kitasatospora sp. PL6-3, has been isolated from soil. nih.gov This strain is notable for producing ε-PL with a higher degree of polymerization (approximately 40 lysine (B10760008) residues) and achieved a yield of 13.9 g/L in fed-batch fermentation. nih.gov Unlike Streptomyces, it does not form mycelium pellets during fermentation, which may be advantageous for nutrient assimilation and product secretion. nih.gov
Epichloë festucae : This endophytic fungus represents the first eukaryotic source from which an ε-PL synthetase gene has been isolated. mdpi.comnih.gov The wild-type strain produces ε-PL consisting of 28–34 lysine units. mdpi.comnih.gov Overexpression of the fungal ε-PL synthetase gene (epls) led to a 6.7-fold increase in production. mdpi.comnih.gov Interestingly, expressing this gene in a different E. festucae strain resulted in shorter ε-PL chains (8–20 lysine units), indicating that the host organism can influence the polymer length. mdpi.comnih.gov
Bacillus cereus : This species has been identified as a novel producer of ε-PL. nih.govresearchgate.net Studies have demonstrated that ε-PL yield can be significantly enhanced by supplementing the fermentation medium with metabolic precursors like L-aspartic acid and citric acid. nih.gov A fed-batch strategy combining these precursors with glucose feeding resulted in a more than sixfold increase in ε-PL concentration, reaching 565 mg/L. nih.gov
Stenotrophomonas maltophilia and Paenibacillus polymyxa : These two bacteria have been recently identified as novel ε-PL producers isolated from soil samples. nih.govnih.gov In one study, S. maltophilia HS4 and P. polymyxa HS5 achieved maximum yields of 0.711 g/L and 1.19 g/L, respectively. nih.gov Another study reported maximum yields of 1.8 g/L for P. polymyxa HS6 and 0.39 g/L for S. maltophilia YS8. fao.orgproquest.com
Corynebacterium variabile : A gene highly similar to the ε-PL synthetase gene from Streptomyces has been discovered in this cheese-associated bacterium. asm.orgdtu.dk When this gene was cloned into a different host (Streptomyces coelicolor) with a suitable promoter, the production of ε-PL was confirmed. asm.orgdtu.dk While the native C. variabile did not produce ε-PL under laboratory conditions, likely due to tight regulation, this finding suggests that the potential for ε-PL production is more widespread and extends to bacteria found in food ecosystems. asm.orgbiorxiv.org
| Emerging Microbial Source | Class | Key Findings |
| Kitasatospora sp. | Bacterium | Produces longer ε-PL chains (~40 residues); yields up to 13.9 g/L. nih.gov |
| Epichloë festucae | Fungus | First identified eukaryotic producer; host can influence polymer length. mdpi.comnih.gov |
| Bacillus cereus | Bacterium | Production enhanced over sixfold (to 565 mg/L) with precursor feeding. nih.gov |
| Stenotrophomonas maltophilia | Bacterium | Novel producer with yields reported up to 0.711 g/L. nih.gov |
| Paenibacillus polymyxa | Bacterium | Novel producer with yields reported up to 1.8 g/L. fao.orgproquest.com |
| Corynebacterium variabile | Bacterium | Harbors a functional ε-PL synthetase gene, confirmed by heterologous expression. asm.orgdtu.dk |
Isolation and Screening Techniques
The discovery of novel ε-PL-producing microorganisms relies on effective isolation and screening methods. A common initial step involves isolating microbes, particularly actinomycetes, from environmental samples like soil. nih.gov Screening techniques often exploit the cationic nature of ε-PL or its biological activity.
One method utilizes anionic dyes, such as trypan blue, in agar (B569324) plates. nih.gov Microorganisms that produce ε-PL will interact with the dye, causing a visible color change or halo around the colony, allowing for preliminary identification. A more recent technique, the "half-leaf" method, leverages the antiviral properties of ε-PL. frontiersin.org In this assay, one half of a tobacco plant leaf (Nicotiana glutinosa) is treated with Tobacco mosaic virus (TMV) and the microbial secretion, while the other half is treated with only TMV. A reduction in the number of viral lesions on the co-treated side indicates the presence of an antiviral compound like ε-PL. frontiersin.org
Biochemical Pathways of ε-Poly-L-lysine Biosynthesis
The synthesis of ε-PL is a complex enzymatic process that occurs independently of ribosomal protein synthesis machinery. The central catalyst in this pathway is the enzyme ε-Poly-L-lysine Synthetase.
Role of ε-Poly-L-lysine Synthetase (Pls)
ε-Poly-L-lysine Synthetase (Pls) is the key enzyme responsible for the polymerization of L-lysine monomers into the ε-PL chain. nih.govfrontiersin.org It is a large, membrane-bound protein that catalyzes the entire synthesis process. nih.govresearchgate.net The synthesis is an ATP-dependent reaction. frontiersin.org Studies have shown that Pls is a rate-limiting enzyme in the biosynthesis pathway; therefore, overexpressing the pls gene is a common and effective strategy to increase ε-PL production. frontiersin.org For example, overexpression of the pls gene in S. albulus resulted in an 88.2% increase in ε-PL titers. nih.gov The enzyme itself directly controls the final chain length of the ε-PL polymer, which typically ranges from 25 to 35 lysine residues in S. albulus. nih.gov
Enzymatic Mechanisms (Non-Ribosomal Peptide Synthetase (NRPS)-like Activity, Adenylation Domain, Thiolation Domain)
The Pls enzyme functions as a highly unusual, single-module Non-Ribosomal Peptide Synthetase (NRPS). nih.govnih.gov Unlike typical multi-module NRPSs, Pls iteratively catalyzes the polymerization reaction. nih.gov The catalytic mechanism involves distinct functional domains within the Pls protein. nih.gov
Non-Ribosomal Peptide Synthetase (NRPS)-like Activity : The biosynthesis of ε-PL is a non-ribosomal process, meaning it does not involve messenger RNA or ribosomes. researchgate.net Instead, the Pls enzyme directly selects and links the L-lysine monomers. The enzyme itself acts as the template and polymerization machine. nih.gov
Adenylation (A) Domain : This domain is responsible for substrate recognition and activation. frontiersin.orgnih.gov It specifically selects L-lysine from the intracellular pool of amino acids and activates it by catalyzing a reaction with ATP to form a lysyl-adenylate intermediate (L-lysine-AMP), releasing pyrophosphate (PPi). researchgate.netnih.gov The crystal structure of the Pls A domain has been determined, providing insight into its high specificity for L-lysine. nih.gov
Thiolation (T) Domain : Also known as a peptidyl carrier protein (PCP), this domain mediates the transfer of the activated substrate. frontiersin.org The activated lysyl-adenylate is transferred from the A domain to a 4'-phosphopantetheine (B1211885) (4'-PP) arm attached to the T domain, forming a covalent thioester bond. nih.govresearchgate.net This Pls-bound L-lysine serves as the donor for the polymerization reaction. The C-terminal domains of Pls then catalyze the formation of the isopeptide bond between this donor and a free L-lysine molecule (or a growing ε-PL chain), which acts as the acceptor. nih.gov
| Domain | Function | Mechanism |
| Adenylation (A) Domain | Substrate recognition and activation | Selects L-lysine and reacts it with ATP to form L-lysine-AMP. nih.govnih.gov |
| Thiolation (T) Domain | Covalent binding and transfer of activated substrate | The activated L-lysine is transferred to the 4'-PP arm of the T domain, forming a thioester bond. frontiersin.orgnih.gov |
Genetic Engineering and Strain Improvement for Enhanced Production
Conventional mutagenesis, using physical or chemical mutagens, has been a historically effective approach to enhance ε-PL production. This method involves inducing random mutations in the genome of the producing strain and then screening for mutants with improved ε-PL yields. For instance, a high-producing strain, S. albulus WG608, was obtained through successive rounds of mutagenesis and ribosome engineering. Ribosome engineering, which involves screening for antibiotic-resistant strains, can also significantly increase ε-PL production.
Directed evolution is a more targeted approach that involves iterative rounds of mutagenesis and selection to evolve proteins or entire metabolic pathways with desired properties. Adaptive laboratory evolution (ALE) has been successfully employed to improve ε-PL production in S. albulus. By subjecting the strain to environmental stresses such as acidic pH and antibiotics, evolved strains with significantly increased ε-PL production and cell growth have been obtained. Genome shuffling, a technique that promotes recombination between different mutant strains, has also been used to generate superior ε-PL producing strains with enhanced genetic diversity.
| Method | Strain | Improvement in ε-PL Production | Reference |
|---|---|---|---|
| Successive Mutagenesis and Ribosome Engineering | S. albulus WG608 | 23.9% higher than parent strain M-Z18 | |
| Genome Shuffling | S. albulus SG-86 | 144.7% more ε-PL than parent strain M-Z18 | |
| Adaptive Laboratory Evolution (ALE) | S. albulus C214 | 153.23% increase compared to original strain | |
| Multiple Antibiotic-Resistance Mutations | S. albulus R6 | 2.75-fold higher than parent strain in shake flask |
Metabolic engineering strategies focusing on the overexpression of key genes and the engineering of metabolic pathways have shown great promise in boosting ε-PL production. A primary target for overexpression is the pls gene, which encodes the ε-PL synthetase, a rate-limiting enzyme in the biosynthesis pathway. Overexpression of the pls gene has been shown to significantly increase ε-PL titers.
Enhancing the supply of the precursor L-lysine is another critical strategy. This can be achieved by overexpressing genes involved in the L-lysine biosynthesis pathway, such as the dapA gene, which encodes dihydrodipicolinate synthase. Furthermore, removing feedback inhibition of key enzymes in the L-lysine pathway, such as aspartate kinase (Ask), through site-directed mutagenesis has resulted in improved ε-PL production.
Pathway engineering also involves optimizing the energy supply for ε-PL synthesis. Overexpression of genes that enhance ATP supply has been shown to be beneficial. Additionally, engineering transporter proteins to improve the uptake of nutrients or the export of ε-PL can also lead to enhanced production. For instance, engineering an L-lysine importer has been demonstrated as an effective strategy for enhancing ε-PL biosynthesis.
| Overexpressed Gene(s) | Strain | Effect on ε-PL Production | Reference |
|---|---|---|---|
| pls (ε-PL synthetase) | S. albulus CICC 11022 | 88.2% higher than wild type in shake flask | |
| dapA (dihydrodipicolinate synthase) | Streptomyces diastatochromogenes | 19.8% increase in ε-PL production | |
| amtB (ammonium transporter) | S. albulus PD-1 | 57.2% increase compared to wild type | |
| Combinatorial Overexpression of pyc, ppc, zwf, dapA, lysA, and pls | S. albulus WG-608 | Engineered strain WME10 achieved 77.16 g/L in a 5 L bioreactor |
Genome mining is a powerful bioinformatics approach used to identify novel biosynthetic gene clusters for natural products, including ε-PL. By searching genomic and metagenomic databases for sequences homologous to known ε-PL synthetase genes, researchers can discover novel producers of ε-PL or identify synthetases with potentially improved properties. This strategy is not limited to known ε-PL producing genera like Streptomyces. For example, ε-PL synthetase genes have been identified in the genomes of bacteria such as Bacillus and Corynebacterium, indicating a broader distribution of this biosynthetic capability in nature. Discovering and characterizing novel synthetases could lead to the development of new production strains or the engineering of existing strains with enzymes that have higher catalytic efficiency, altered substrate specificity, or improved stability.
Fermentation Process Optimization
Optimizing the fermentation process is crucial for maximizing the yield and productivity of ε-PL. This involves the precise control of various environmental parameters that influence the growth of the producing microorganism and the activity of the biosynthetic enzymes.
The pH of the fermentation medium is a critical factor affecting both cell growth and ε-PL production. Generally, a higher pH (around 7.0) is favorable for the growth of Streptomyces albulus, while a lower pH (around 4.0) is optimal for ε-PL synthesis. This has led to the development of two-stage pH control strategies, where the pH is initially maintained at a level conducive to biomass accumulation and then shifted to a lower pH to trigger ε-PL production. For instance, maintaining the pH above 5.0 during the growth phase and then shifting it to a range of 3.5-4.5 has been shown to achieve high ε-PL accumulation. The optimal initial fermentation pH has been reported to be around 7.4 for co-culture fermentation strategies.
Temperature is another key parameter that needs to be carefully controlled. The optimal temperature for ε-PL production by S. albulus is typically around 30°C. Deviations from this optimal temperature can negatively impact both cell growth and enzyme activity, leading to reduced ε-PL yields. Optimization of fermentation temperature, often in conjunction with other parameters like pH and inoculum size, is a common practice to enhance ε-PL production.
Nutrient and Substrate Supplementation Strategies
The yield of ε-PL during fermentation is significantly influenced by the composition of the culture medium. Strategic supplementation with specific nutrients and substrates can enhance microbial growth and direct metabolic pathways toward the synthesis of L-lysine, the precursor for ε-PL.
Research has shown that various nitrogen-rich nutrients can improve cell growth and ε-PL productivity. In one study with Streptomyces ahygroscopicus, supplementation with yeast extract, soybean powder, and corn powder significantly boosted cell growth. The timing of this supplementation is critical; the optimal point was identified as 16 hours into cultivation, which marks the beginning of ε-PL biosynthesis. Among the tested nutrients, yeast extract at a concentration of 0.5% (w/v) resulted in the highest ε-PL yield of 2.24 g/L, a 115.4% increase compared to the control group.
The carbon source is another critical factor. While glucose is a common substrate, glycerol (B35011) is also widely used and can lead to higher productivity, although it may result in a lower degree of polymerization. Co-culturing fermentation strategies have also been explored to enhance production. For instance, co-culturing Streptomyces albulus with Corynebacterium glutamicum has been shown to increase ε-PL production, suggesting that intermediate metabolites from the co-cultured strain may stimulate the L-lysine synthesis pathway in S. albulus. In solid-state fermentation using spent mushroom substrate, the addition of glycerol and corn steep liquor was found to be effective in increasing the yield of both poly(ε-L-lysine) and poly(L-diaminopropionic acid).
Furthermore, the addition of specific compounds can synergistically increase ε-PL production. For example, the addition of 2 g/L of sodium citrate (B86180) to a culture of an engineered S. albulus strain overexpressing the ε-PL synthase gene resulted in a 113.2% increase in the ε-PL titer compared to the engineered strain without citrate.
Table 1: Impact of Nutrient Supplementation on ε-PL Production
| Supplement | Organism | Concentration | Resulting ε-PL Yield | Percentage Increase vs. Control |
|---|---|---|---|---|
| Yeast Extract | S. ahygroscopicus | 0.5% (w/v) | 2.24 g/L | 115.4% |
| Soybean Powder | S. ahygroscopicus | 1% (w/v) | 1.86 g/L | 78.8% |
| Corn Powder | S. ahygroscopicus | 1% (w/v) | 1.72 g/L | 65.4% |
| Sodium Citrate | S. albulus Q-PL2 | 2 g/L | 1.81 g/L | 113.2% |
Fed-Batch and Multi-Stage Fermentation Approaches
To overcome substrate limitations and the inhibitory effects of high substrate concentrations, fed-batch and multi-stage fermentation strategies are widely employed to achieve high-density cell cultures and enhance ε-PL production. These methods allow for controlled feeding of nutrients, maintaining optimal conditions for both microbial growth and product synthesis.
A common strategy is the two-stage pH control approach. Initially, the pH is maintained at a level optimal for cell growth (e.g., above 5.0). Once sufficient biomass has accumulated, the pH is shifted to a more acidic range (e.g., 4.0), which is more conducive to ε-PL synthesis. This strategy has been shown to significantly increase ε-PL production, with yields reaching as high as 48.3 g/L. A novel two-stage fermentation process, separating the culture and fermentation stages and employing a pH shock, achieved an ε-PL production of 32.22 g/L, which was a 32.3% improvement over conventional fermentation.
Fed-batch fermentation, where glucose and a nitrogen source like (NH₄)₂SO₄ are continuously added to maintain their concentrations at optimal levels (e.g., 10 g/L and 0.5 g/L, respectively), is a standard method for scaling up production. This approach, when applied to metabolically engineered strains of S. albulus, has resulted in ε-PL titers as high as 77.16 g/L and 94.0 g/L in 5 L bioreactors. Combining fed-batch fermentation with nutrient feeding strategies has also proven effective. In one study, continuously feeding yeast extract, soybean powder, or corn powder during a one-stage pH control fed-batch fermentation resulted in final ε-PL titers of 28.2 g/L, 23.7 g/L, and 21.4 g/L, respectively.
Table 2: Comparison of Fed-Batch and Multi-Stage Fermentation Strategies
| Strategy | Organism | Key Parameters | Resulting ε-PL Yield | Reference |
|---|---|---|---|---|
| Two-Stage pH Control | S. albulus | Growth pH >5.0, Production pH 4.0 | 48.3 g/L | |
| Two-Stage Fermentation with pH Shock | S. albulus M-Z18 | Separated culture and fermentation stages | 32.22 g/L | |
| Fed-Batch with Nutrient Control | S. albulus WME10 | Controlled glucose and (NH₄)₂SO₄ | 77.16 g/L | |
| Fed-Batch with L-lysine Importer Engineering | S. albulus GS114/pls-GL6157 | Overexpression of ε-PL synthase and L-lysine importer | 94.0 g/L | |
| One-Stage pH Control Fed-Batch with Nutrient Feeding | S. ahygroscopicus | Continuous yeast extract feeding | 28.2 g/L |
Impact of Microparticle-Enhanced Production
The morphology of filamentous bacteria like Streptomyces in submerged cultures can significantly affect fermentation performance, including nutrient and oxygen transfer. The addition of microparticles, such as talc (B1216), has been investigated as a method to control mycelial morphology and enhance ε-PL production.
The presence of talc microparticles can lead to the formation of smaller, looser mycelial pellets. This altered morphology improves the supply of oxygen and nutrients to the cells, thereby promoting their metabolic activity. In shake-flask fermentation with Streptomyces sp. M-Z18, the addition of 10 g/L talc microparticles decreased the average pellet diameter from 297.63 µm to 205.65 µm. This change was accompanied by a 50.30% increase in ε-PL production, from 1.67 g/L in the control to 2.51 g/L.
When this strategy was scaled up to a 5 L fermenter using fed-batch fermentation, the addition of 10 g/L talc resulted in a final ε-PL production of 30.57 g/L, a 44.06% increase over the control without talc. Further combining the use of talc microparticles with a pH shock strategy and the use of agro-industrial by-products as substrates pushed the ε-PL production even higher, reaching 62.36 g/L after 192 hours. These findings suggest that morphology engineering through microparticle addition is an effective approach for enhancing ε-PL production in industrial settings.
Enzymatic Degradation and Regulatory Mechanisms of ε-Poly-L-lysine
The accumulation of ε-PL during fermentation is a balance between its synthesis and degradation. The producing organism, Streptomyces albulus, also produces enzymes that can degrade ε-PL. Understanding these enzymes and the regulatory mechanisms of ε-PL biosynthesis is crucial for maximizing yield.
Two primary ε-PL-degrading enzymes have been identified in S. albulus: Pld and PldII. Pld is a Zn²⁺-containing aminopeptidase (B13392206) located on the cell membrane that exhibits exo-type activity, meaning it removes L-lysine residues one at a time from the N-terminus of the polymer. PldII is considered the major degrading enzyme and acts as an endo-type peptidase. The biological function of these enzymes is thought to be a self-protection mechanism, reducing the toxicity of high concentrations of ε-PL to the producing strain.
The synthesis of ε-PL is catalyzed by the ε-PL synthetase (Pls), a non-ribosomal peptide synthetase (NRPS)-like enzyme. The activity of Pls is highly dependent on intracellular ATP levels. High concentrations of ATP are required for the full enzymatic activity of Pls. The acidic conditions (pH ~4.0) that are optimal for ε-PL production are not primarily for inhibiting the degrading enzymes, but rather are necessary for the accumulation of intracellular ATP, which in turn drives Pls activity. Transcriptional analysis has shown that the Pls catalytic function is regulated by the availability of intracellular ATP. Therefore, fermentation strategies that maintain a high intracellular energy state are critical for efficient ε-PL biosynthesis.
Mechanistic Research on ε Poly L Lysine Hydrochloride Activity
Fundamental Antimicrobial Mechanisms
The antimicrobial action of ε-Poly-L-lysine hydrochloride is primarily initiated at the cell surface, leading to a cascade of events that ultimately result in cell death. nih.gov These mechanisms are multifaceted and involve both physical disruption of the cell envelope and interference with vital intracellular processes.
The microbial cell membrane is the primary target of this compound. nih.govnih.gov Its cationic nature allows for a strong initial interaction with the negatively charged components of the microbial cell surface, initiating a series of disruptive events. nih.gov
As a polycationic peptide, this compound is readily attracted to the anionic components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govmdpi.com This initial electrostatic adsorption is a crucial step in its antimicrobial activity. jst.go.jp The positively charged amino groups of ε-PL interact with the negatively charged phosphate (B84403) and carboxyl groups on the cell surface, leading to its accumulation on the microbial exterior. researchgate.net This binding is not only a prerequisite for subsequent disruptive actions but also displaces essential divalent cations like Mg²⁺ and Ca²⁺ that stabilize the membrane structure. nih.govresearchgate.net
Table 1: Research Findings on Electrostatic Interactions of this compound
| Microorganism(s) | Key Findings | Citation(s) |
| Escherichia coli | The binding efficiency of ε-PL is critically dependent on the heptose I and II phosphate groups in the lipopolysaccharide layer. | nih.govresearchgate.net |
| Listeria innocua | ε-PL interacts with the negatively charged cell surface through ionic adsorption. | nih.gov |
| General | The cationic nature of ε-PL allows it to interact with negatively charged molecules on bacterial membranes and fungal cell walls. | nih.gov |
| General | Positively charged ε-PL electrostatically interacts with negatively charged microorganism membrane systems. | mdpi.com |
Interaction with Microbial Cell Membranes
Membrane Disruption and Pore Formation
Following electrostatic adsorption, this compound induces significant disruption of the cell membrane's structural integrity. nih.gov It is hypothesized that ε-PL destabilizes membranes through a "carpet-like" mechanism. nih.govresearchgate.net In this model, the polypeptide spreads across the membrane surface, interacting with the negatively charged phospholipid head groups. This interaction displaces divalent cations that bridge and stabilize the membrane components, leading to a detergent-like disruption. nih.govresearchgate.net This disruption can lead to the formation of transient pores or channels in the membrane, compromising its barrier function. nih.govresearchgate.net Atomic force microscopy has confirmed a detergent-like disruption of E. coli membranes by ε-PL. nih.gov
The disruption of the cell membrane and the formation of pores directly lead to the leakage of essential intracellular components. nih.govnih.gov This includes ions, metabolites, ATP, and even larger molecules like proteins and nucleic acids. The loss of these vital components disrupts the cell's osmotic balance and depletes the resources necessary for metabolic activities, ultimately contributing to cell death. nih.govresearchgate.net Propidium iodide staining has been used to demonstrate the permeabilization of the cytoplasmic membrane in both Escherichia coli and Listeria innocua upon treatment with ε-PL. nih.govnih.gov
Table 2: Evidence for this compound-Induced Leakage of Intracellular Components
| Organism | Method of Detection | Observed Effect | Citation(s) |
| Escherichia coli | Propidium Iodide Staining & Flow Cytometry | Dose-dependent increase in membrane permeability. | nih.gov |
| Listeria innocua | Propidium Iodide Staining & Flow Cytometry | Dose-dependent increase in membrane permeability. | nih.gov |
| Shewanella putrefaciens | Measurement of Electrical Conductivity and UV Absorbance | Increased electrical conductivity and UV absorbance, indicating leakage of intracellular material. | mdpi.com |
| Saccharomyces cerevisiae | Analysis of Electrolytes and Proteins | Leakage of electrolytes and proteins from the cells. | nih.gov |
Stripping of Lipopolysaccharide (LPS) Layers
In Gram-negative bacteria, the outer membrane is characterized by the presence of a lipopolysaccharide (LPS) layer, which acts as a formidable barrier. nih.gov this compound has been shown to effectively strip away this protective LPS layer. nih.govnih.gov This action is facilitated by the strong electrostatic interaction between the cationic ε-PL and the anionic components of the LPS. The removal of the LPS layer significantly increases the permeability of the outer membrane, allowing ε-PL and other antimicrobial agents to access the more vulnerable cytoplasmic membrane. nih.gov This stripping effect is a key aspect of ε-PL's potent activity against Gram-negative bacteria. nih.govresearchgate.net
Beyond direct membrane damage, this compound can also interfere with crucial cellular metabolic pathways, further contributing to its antimicrobial efficacy. Once the cell membrane is breached, ε-PL can enter the cytoplasm and interact with various intracellular components.
Interference with Cellular Metabolic Pathways
Synergistic Antimicrobial Effects with Other Agents
The antimicrobial efficacy of this compound (ε-PLH) can be significantly enhanced when used in combination with other antimicrobial agents. This synergistic action expands its spectrum of activity and can reduce the required concentrations of individual compounds, which is advantageous in applications like food preservation and clinical settings. Research has demonstrated synergistic effects with natural antimicrobials, essential oils, enzymes, and conventional antibiotics against a variety of microorganisms, including foodborne pathogens and spoilage bacteria.
One of the most well-documented synergistic relationships is between ε-PL and nisin, another bacteriocin. rutgers.edunih.gov Studies have shown that this combination is particularly effective against Gram-positive bacteria such as Listeria monocytogenes and Bacillus cereus. rutgers.edunih.govresearchwithrutgers.com The proposed mechanism suggests that nisin disrupts the bacterial cell membrane, which facilitates the entry of ε-PL into the cell, where it can interact with DNA and impede replication. scielo.br This combined treatment has been shown to effectively inhibit spoilage bacteria like Lactobacillus plantarum at concentrations lower than the individual minimum inhibitory concentrations (MICs) of either agent. scielo.br However, this synergistic effect does not extend to Gram-negative bacteria like Escherichia coli, and an antagonistic effect has been observed against the yeast Zygosaccharomyces bailii. rutgers.edunih.gov
The combination of ε-PLH with essential oils has also been explored. For instance, ε-PLH and cinnamon essential oil (CEO) work synergistically to inhibit and eradicate dual-species biofilms of Listeria monocytogenes and Pseudomonas lundensis. frontiersin.org The combination treatment was significantly more effective at removing preformed biofilms than either compound used alone. frontiersin.org This is attributed to the ability of ε-PLH to disrupt the cell wall's peptidoglycan structure in Gram-positive bacteria, combined with the antibiofilm properties of components in CEO like cinnamaldehyde. frontiersin.org
Enzymes such as lysozyme (B549824) also exhibit synergistic antimicrobial activity with ε-PL. A combined treatment of ε-PL and lysozyme resulted in a significant reduction of Pseudomonas aeruginosa and Listeria monocytogenes biofilms on surfaces like stainless steel and beef. colab.ws The combination achieved a greater log reduction in bacterial counts compared to individual treatments. colab.ws This enhanced effect is partly due to the suppression of quorum-sensing and virulence-associated genes in the bacteria. colab.ws
Furthermore, ε-PL has been shown to enhance the efficacy of conventional antibiotics, which is particularly relevant in addressing antibiotic-resistant bacteria. nih.gov Combinations of ε-PL with ampicillin, gentamycin, and tetracycline (B611298) have demonstrated synergistic or additive effects against pathogens like Pseudomonas aeruginosa, Klebsiella pneumoniae, and both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These combinations not only showed enhanced bactericidal activity but were also effective in inhibiting biofilm formation and disrupting preformed biofilms. nih.gov
| Agent | Target Microorganism(s) | Observed Effect | Reference |
|---|---|---|---|
| Nisin A | Listeria monocytogenes, Bacillus cereus, Lactobacillus plantarum | Synergistic inhibition of growth. Nisin facilitates ε-PL entry into the cell. | rutgers.edunih.govscielo.br |
| Cinnamon Essential Oil (CEO) | Listeria monocytogenes & Pseudomonas lundensis (biofilms) | Enhanced biofilm removal (up to 60.36% removal with combination vs. 43.82% with ε-PLH alone). | frontiersin.org |
| Lysozyme | Pseudomonas aeruginosa & Listeria monocytogenes (biofilms) | Synergistic biofilm reduction (e.g., additional 0.8 log CFU/g reduction against P. aeruginosa on beef compared to lysozyme alone). | colab.ws |
| Gentamycin (GEN) | Methicillin-sensitive Staphylococcus aureus (MSSA) | Powerful synergistic effect; eradicated the bacterium within one hour. | nih.gov |
| Methicillin (MET) | Methicillin-resistant Staphylococcus aureus (MRSA) | Partial synergistic effect. | nih.gov |
| Ampicillin (AMP), Gentamycin (GEN), Tetracycline (TCN) | Pseudomonas aeruginosa | Inhibited biofilm formation and enhanced preformed biofilm disruption. | nih.gov |
Mechanism of Antiviral Activity
The antiviral properties of ε-Poly-L-lysine and its derivatives are primarily attributed to their polycationic nature, which facilitates strong electrostatic interactions with viral particles. researchgate.netrsc.org This mechanism has been a key area of investigation, particularly with the emergence of enveloped viruses such as SARS-CoV-2. rsc.orgrsc.org
The fundamental principle behind the antiviral action of ε-PLH is the electrostatic attraction between the positively charged amino groups of the lysine (B10760008) polymer and the net negative charge on the surface of many viruses. researchgate.netrsc.org Viral envelopes are often rich in negatively charged glycoproteins and phospholipids, making them susceptible to binding by polycationic molecules. mdpi.com This binding is the critical first step in the antiviral mechanism.
Research using hyperbranched polylysine (B1216035) nanopolymers has provided significant insight into this mechanism, especially in the context of SARS-CoV-2. rsc.orgmdpi.com These studies have shown that polylysine nanoparticles, with dimensions similar to or slightly larger than the virions themselves, can effectively coat the viral surface. rsc.orgresearchgate.net This electrostatic binding is believed to cause a "virucidal" effect by neutralizing the virus and, crucially, by sterically hindering the virus's ability to attach to host cell receptors, such as the ACE2 receptor for SARS-CoV-2. mdpi.com By blocking this initial interaction, the polymer effectively prevents the virus from entering the host cell, thereby inhibiting the replication cycle at its earliest stage. rsc.orgmdpi.com
Time-of-addition experiments have corroborated this mechanism. These studies demonstrate that polylysine nanopolymers are most effective when they are present during the viral adsorption phase (i.e., when the virus is first exposed to the host cells). mdpi.com When the nanopolymers were added after the virus had already entered the cells, their antiviral efficacy was significantly reduced. mdpi.com This confirms that the primary mode of action is the inhibition of viral entry, rather than interference with intracellular replication processes. mdpi.com The charge and size of the polylysine material are critical factors, with research showing that modifying the polymer structure, for instance by incorporating L-arginine to increase the positive surface charge, can enhance the antiviral effect against different SARS-CoV-2 variants. mdpi.com
| Mechanism Step | Description | Key Findings | Reference |
|---|---|---|---|
| Electrostatic Interaction | The polycationic ε-PLH is attracted to the negatively charged surface of the virus. | The virucidal activity is associated with the charge and dimension of the nanomaterial, favoring interaction with the viral surface. | researchgate.netrsc.orgrsc.org |
| Viral Binding/Coating | The polymer binds to the viral envelope, effectively coating the virion. | The nanopolymer dimension is adjusted to match that of the virus to facilitate binding. | rsc.orgmdpi.com |
| Inhibition of Host Cell Attachment | The polymer-virus complex is sterically hindered from binding to host cell receptors (e.g., ACE2). | The main effect is to reduce viral replication by inhibiting virus entry into the cells. | mdpi.com |
| Prevention of Viral Entry | By blocking attachment, the virus is unable to enter the host cell and initiate infection. | Time-of-addition experiments show significantly reduced efficacy when the polymer is added post-infection. | mdpi.com |
Advanced Research Applications of ε Poly L Lysine Hydrochloride
Applications in Advanced Materials Science
The distinct molecular structure of ε-Poly-L-lysine, featuring a high density of cationic charges, underpins its utility in various material science applications, from biomedical devices to functional composites. jnc-corp.co.jp
Development of Biocompatible Hydrogels
ε-Poly-L-lysine (EPL) is a key ingredient in the formulation of advanced biocompatible hydrogels, particularly for biomedical applications such as wound healing. rsc.orgresearchgate.net These hydrogels leverage the inherent antibacterial nature of EPL to prevent infections. rsc.org Researchers have successfully fabricated in situ forming EPL bioadhesive hydrogels by conjugating EPL with hydroxyphenylpropionic acid (HPA) and employing enzymatic crosslinking with horseradish peroxidase (HRP) and hydrogen peroxide (H2O2). rsc.org This method allows for rapid gelation and creates hydrogels with a wide spectrum of antimicrobial activity against both Gram-negative and Gram-positive bacteria. rsc.org
The properties of these hydrogels are highly tunable. By adjusting the concentration of the polymer, HRP, and H2O2, researchers can control the gelation rate, mechanical strength, and degradation behavior. rsc.org For instance, composite hydrogels based on EPL and carboxymethyl chitosan (B1678972) have been developed with tunable swelling ratios (800%-2000%) and Young's modulus (10-100 kPa). researchgate.net Furthermore, studies combining EPL with polyglutamic acid have resulted in hydrogels with good biocompatibility and low inflammatory responses, demonstrating their potential as effective wound dressings. researchgate.net
| Hydrogel Composition | Crosslinking Method | Key Properties | Potential Application |
| EPL-hydroxyphenylpropionic acid (EHPA) | Enzymatic (HRP/H2O2) | Rapid gelation, adjustable mechanical strength, broad-spectrum antimicrobial activity, high adhesiveness (10-35 kPa). rsc.org | Wound infection prevention. rsc.org |
| EPL and Carboxymethyl Chitosan | Chemical | Tunable swelling (800-2000%), tunable Young's modulus (10-100 kPa), two-stage antibacterial release. researchgate.net | Antibacterial wound dressings. researchgate.net |
| EPL and γ-poly(glutamic acid) | Not specified | Good biocompatibility, antimicrobial against E. coli and S. aureus, low inflammatory response. researchgate.net | Wound dressings. researchgate.net |
Fabrication of Antimicrobial Coatings and Surface Modifications
The potent antimicrobial activity of ε-Poly-L-lysine Hydrochloride makes it an excellent candidate for creating antimicrobial coatings and modifying surfaces to prevent bacterial colonization. scilit.com The primary mechanism of action is the electrostatic adsorption of the cationic EPL polymer onto the negatively charged cell surfaces of microorganisms, which disrupts the cell membrane and leads to cell death. jst.go.jpnih.gov This broad-spectrum activity is effective against both Gram-positive and Gram-negative bacteria. jst.go.jp
EPL has been successfully used to create water-resistant antimicrobial membranes by forming a water-insoluble complex with an anionic surfactant, which can then be used to coat materials like cellulose (B213188) acetate. bohrium.com In other research, EPL has been covalently attached to hydrogel surfaces, such as those intended for bandage contact lenses, to reduce the adherence of bacteria like Pseudomonas aeruginosa by over 99.9%. aston.ac.uk Such modifications are crucial for improving the performance and safety of medical devices. scilit.com
Integration into Nanoparticles and Nanofiber Membranes
ε-Poly-L-lysine is increasingly being integrated into nanomaterials to enhance their functionality, particularly for biomedical applications. scilit.com It has been electrostatically incorporated into electrospun nanofibers made from materials like poly(acrylic acid) (PAA) and poly(vinyl alcohol) (PVA). researchgate.net These functionalized nanofibers, with diameters in the range of 485 ± 140 nm, can be loaded with significant amounts of EPL (0.57–0.74 g per gram of dressing) and exhibit a sustained release, resulting in a durable antibacterial effect. researchgate.net Similarly, EPL-loaded nanofibers created from Persian gum and poly (ethylene oxide) have demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. nih.gov
In the realm of nanoparticles, EPL is used to form nanogels through complexation with other polymers like hyaluronan. mdpi.com The charge and size of these nanoparticles can be controlled by adjusting the ratio of the constituent polymers. For example, positively charged nanogels are formed when the amount of EPL is sufficient to neutralize the negative charges of hyaluronan, which is advantageous for interaction with negatively charged skin surfaces. mdpi.com EPL has also been used to functionalize magnetite nanoparticles, creating a stable magnetic fluid with a positive surface charge suitable for various biomedical uses. iaea.org
| Nanomaterial System | Polymers Used | Key Findings |
| Electrospun Nanofibers | Poly(acrylic acid) (PAA), Poly(vinyl alcohol) (PVA), EPL | High EPL loading capacity (0.57–0.74 g/g); sustained release; significant reduction in bacterial colonization. researchgate.net |
| Nanogels | Hyaluronan (HA), EPL | Formation of stable nanogels; particle charge is tunable by adjusting the HA:EPL ratio. mdpi.com |
| Coated Nanoparticles | Magnetite, Oleate, Poly-L-lysine (PLL) | Successful surface functionalization confirmed by increased particle size (61 nm to 124 nm) and zeta potential shift (-43 mV to +41 mV). iaea.org |
Formation of Biodegradable Fibers
ε-Poly-L-lysine is a biodegradable polymer that can be incorporated into fibers for various applications, including medical textiles. nih.govnih.gov However, due to its relatively low molecular weight (typically 3600–4300 Da), EPL itself lacks the spinnability required to form fibers alone. nih.gov To overcome this limitation, researchers have successfully integrated EPL into a base polymer matrix. nih.gov
A notable example is the development of composite nanofibers by electrospinning EPL with Polyamide-6 (PA-6). Given the structural similarities in their backbones, EPL can be effectively blended with PA-6. The resulting composite nanofibers exhibit enhanced properties compared to the base PA-6 material. The addition of EPL significantly improves the hydrophilicity of the nanofibers and imparts potent, long-term antimicrobial activity. Furthermore, the mechanical performance can be enhanced, with studies showing an increase in tensile strength from 0.36 MPa for pure PA-6 to 1.02 MPa for the composite fiber. nih.gov
Engineering of Polymer Complexes and Composites
A significant advancement in the application of ε-Poly-L-lysine has been the development of a novel bio-based material through complexation with D-fructose. nih.govacs.org This complex is formed via the Maillard reaction, a chemical reaction between amino acids and reducing sugars. nih.gov The resulting material is a soft, elastic, and tough solid that is notably insoluble in water, a stark contrast to the high water solubility of its individual components. nih.govacs.org
This EPL/fructose (B13574) complex exhibits substantially enhanced mechanical properties compared to pure EPL. nih.gov The properties can be optimized by adjusting the weight ratio of the two components. Research has shown that an optimized complex with an ε-PL to fructose weight ratio of 60:40 displays mechanical figures of merit comparable to some petroleum-based plastics. nih.govresearchgate.net Crucially, the complex retains the inherent biological advantages of EPL, including its antimicrobial activity against bacteria such as Bacillus subtilis, low toxicity, and biodegradability. nih.govacs.org The combination of improved water resistance and robust mechanical properties opens up new possibilities for using this bio-based polymer in structural applications. acs.org
Mechanical Properties of Optimized ε-PL/Fructose Complex (60:40 w/w)
| Property | Value |
|---|---|
| Maximum Stress | 27.9 MPa nih.govresearchgate.net |
| Strain at Break | 46% nih.govresearchgate.net |
With Lignosulfonate for Self-Healing Characteristics
The combination of ε-Poly-L-lysine (ε-PL) with lignosulfonate, a byproduct of the paper industry, has led to the creation of a novel, bio-based polyelectrolyte complex with tunable mechanical properties and inherent self-healing capabilities. nih.govacs.org This material is formed through a straightforward process of mixing and drying aqueous solutions of the two components, requiring no additional organic solvents, condensation reagents, or cross-linkers. nih.govacs.org
The resulting ε-PL/lignosulfonate complexes exhibit a remarkable range in physical form, from rigid structures comparable to polystyrene to soft, elastomeric forms similar to silicone. nih.govacs.org This versatility is achieved by varying the specific type of lignosulfonate and the composition of the mixture. nih.gov Research has demonstrated that the maximum toughness of this complex can reach 8.4 MJ/m³, a value superior to that of polyelectrolyte complexes derived from either ε-PL or lignosulfonate alone. nih.govacs.org
The self-healing properties of the complex are attributed to the presence of numerous reversible ionic bonds within its structure. nih.govacs.org These non-covalent interactions allow the material to repair damage and restore its integrity. Given its simple preparation, biodegradability, and robust mechanical and self-healing properties, the ε-PL/lignosulfonate complex is being investigated as a sustainable structural material. nih.govacs.org
Table 1: Mechanical Properties of ε-PL/Lignosulfonate Complex
| Property | Value |
|---|
With Alginate for Microcapsule Formation
In the field of cell microencapsulation, ε-Poly-L-lysine is being explored as a highly biocompatible and cost-effective alternative to the more commonly used α-poly-L-lysine. nih.gov Specifically, research has focused on the development of alginate-ε-poly-L-lysine (ε-AP) microcapsules for applications such as cell-based gene therapy and large-scale cell culture. nih.gov
The formation process involves creating alginate gel microbeads containing the desired cells and then treating them with an ε-PL solution. umich.edu The positively charged ε-PL interacts with the negatively charged alginate to form a stable, semi-permeable membrane around the cell-laden core. nih.govumich.edu Studies have shown that these ε-AP microcapsules are permeable to essential proteins like bovine serum albumin (BSA), a standard component of cell culture media. nih.gov
Comparative studies with traditional alginate-α-poly-L-lysine (α-AP) microcapsules have yielded promising results for the ε-PL variant. When encapsulating Chinese hamster ovary (CHO) cells, the ε-AP microcapsules demonstrated higher cell viability and superior microcapsule strength over extended culture periods. nih.gov This improved performance, coupled with the lower cost of ε-PL, suggests that ε-AP microcapsules could broaden the applicability of microencapsulation technology in both research and clinical settings. nih.gov
Table 2: Comparative Performance of ε-AP and α-AP Microcapsules for CHO Cell Encapsulation
| Parameter | ε-AP Microcapsules | α-AP Microcapsules |
|---|---|---|
| Cell Viability (OD at Day 22) | 0.646 ± 0.012 nih.gov | 0.558 ± 0.025 nih.gov |
With Hyaluronic Acid and Chitosan for Biomaterial Development
The synergistic combination of ε-Poly-L-lysine with natural polysaccharides like hyaluronic acid (HA) and chitosan is driving the development of advanced, multifunctional hydrogels for biomedical applications, particularly in wound healing. researchgate.netnih.gov One such innovative biomaterial is a hydrogel synthesized from oxidized hyaluronic acid (OHA), ε-PL, and quaternized chitosan (QCS). nih.gov
This hydrogel is formed through the creation of dynamic Schiff base linkages between the components, a process that allows for rapid gelation, typically within 50 seconds. nih.gov A key feature of the OHA/ε-PL/QCS hydrogel is its pronounced shear-thinning and self-healing behavior. nih.gov This allows the material to be easily injected, conforming to irregularly shaped wound sites while maintaining its structural integrity after application. nih.gov
The inherent properties of the constituent polymers—the bioactivity of HA, the antibacterial nature of ε-PL, and the hemostatic and antimicrobial characteristics of chitosan—are combined in the final hydrogel. researchgate.netnih.gov Research has shown that these composite hydrogels can enhance cell proliferation and migration, stimulate angiogenesis (the formation of new blood vessels), support collagen deposition, and reduce inflammation, all of which are critical processes in wound repair. nih.gov The combination of ε-PL and HA, in particular, has been noted as a promising approach for creating antibacterial coatings and platforms for local drug delivery. researchgate.net
Table 3: Characteristics of OHA/ε-PL/QCS Hydrogel for Biomaterial Development
| Property | Description / Value |
|---|---|
| Gelling Time | Rapid (within 50 seconds) nih.gov |
| Key Behaviors | Shear-thinning, Self-healing, Injectable nih.gov |
Innovations in Controlled Release Systems
This compound is a key component in the advancement of controlled release systems, where it is utilized for its ability to encapsulate active molecules, serve as a versatile carrier, and facilitate the microencapsulation of living cells.
Encapsulation for Sustained Efficacy
The encapsulation of ε-PL into various material matrices is a widely explored strategy for achieving the targeted and sustained release of its antimicrobial activity. medchemexpress.commedchemexpress.commedchemexpress.com By loading ε-PL onto other materials, researchers can create nanoparticles or nanofiber membranes designed for controlled delivery. medchemexpress.commedchemexpress.commedchemexpress.com This approach ensures that the compound's efficacy is maintained over an extended period. For instance, the development of ε-polylysine-sodium alginate nanoparticles has been specifically characterized for its ability to provide sustained antimicrobial action. medchemexpress.com This method of encapsulation protects the active compound and modulates its release, offering a significant advantage over direct application. medchemexpress.commedchemexpress.com
Carrier Systems for Active Molecules (e.g., Drugs, Genes, Enzymes)
The cationic nature of ε-Poly-L-lysine makes it an excellent candidate as a carrier for a wide range of active molecules, including drugs, genes, and enzymes. researchgate.netnanosoftpolymers.comfrontiersin.org Its positively charged structure allows it to form complexes with negatively charged molecules, such as nucleic acids, facilitating their delivery for gene expression applications. nanosoftpolymers.com In drug delivery, polylysine-based composites provide a versatile platform for the targeted and controlled release of therapeutic agents. researchgate.netglpbio.com A specific example is the conjugation of ε-PL with the antibiotic erythromycin. rsc.org This conjugate, EPL-EM, demonstrated significantly stronger antibacterial activity and a reduced rate of drug resistance development compared to the free antibiotic, showcasing ε-PL's potential to enhance existing therapies. rsc.org Its utility extends to being a carrier for vaccines and other bioactive peptides, highlighting its broad applicability in pharmaceuticals. medchemexpress.comfrontiersin.org
Microencapsulation of Cells and Microorganisms
This compound plays a crucial role in the microencapsulation of living cells and microorganisms, a technology with significant potential for cell implantation, cell-based therapies, and large-scale cell culture. nih.gov The most common method involves creating a polyelectrolyte complex membrane with alginate. nih.govumich.edu In this system, cells are first suspended in a sodium alginate solution, which is then extruded into a calcium chloride solution to form gel beads. umich.edu These beads are subsequently coated with ε-PL, forming a durable, semi-permeable microcapsule. nih.govumich.edu Research has shown that ε-PL-based microcapsules are not only more cost-effective but also demonstrate superior biocompatibility and strength compared to those made with α-poly-L-lysine, leading to higher viability of encapsulated cells over time. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Lignosulfonate |
| Polystyrene |
| Poly(methyl methacrylate) |
| Silicone |
| Alginate |
| α-poly-L-lysine |
| Bovine Serum Albumin (BSA) |
| Hyaluronic Acid (HA) |
| Chitosan |
| Oxidized Hyaluronic Acid (OHA) |
| Quaternized Chitosan (QCS) |
| Sodium Alginate |
| Erythromycin |
| Sodium Chloride |
Enzyme Stabilization and Reaction Enhancement in Biocatalysis Research
This compound is utilized in biocatalysis research to enhance the stability and efficiency of enzymes. Its cationic nature and unique structural properties allow it to create a more favorable microenvironment for enzymatic reactions, particularly under challenging conditions such as low pH. Research has demonstrated that ε-Poly-L-lysine can protect enzymes like Glucose Oxidase and Catalase (GOx & CAT), leading to improved structural stability and sustained activity in acidic environments. researchgate.net
The mechanism of stabilization involves favorable electrostatic interactions between the positively charged ε-Poly-L-lysine and the enzyme surface, which helps maintain the enzyme's conformational integrity without significant negative impact. researchgate.net This protective effect leads to enhanced operational stability. For instance, when GOx & CAT are immobilized with the protection of ε-Poly-L-lysine, the activity recovery has been shown to increase significantly. researchgate.net Furthermore, this stabilization improves the enzyme's resistance to acidic conditions, a critical factor for industrial-scale biocatalysis where low pH is often required. researchgate.net Studies have also shown that ε-Poly-L-lysine can be used as a catalyst in the sol-gel synthesis of silica (B1680970) composites for enzyme encapsulation. tandfonline.com This method allows for high retention of enzyme activity—over 85% compared to the free enzyme—and improves catalytic stability at elevated temperatures and in the presence of various solvents. tandfonline.com
These enhancements in enzyme performance directly contribute to more efficient biocatalytic processes. For example, the substrate affinity of enzymes can be increased, as indicated by a decrease in the Michaelis constant (Km), leading to higher production rates of target molecules like gluconic acid in low-pH systems. researchgate.net
| Enzyme System | Enhancement with ε-Poly-L-lysine | Key Finding | Source |
|---|---|---|---|
| Glucose Oxidase & Catalase (GOx&CAT) | Improved Acid Resistance | Acid resistance was improved by 1.44 times, with an optimal pH shift of 0.50 units toward acidic. | researchgate.net |
| Immobilized GOx&CAT | Increased Activity Recovery | Activity recovery of the immobilized enzyme increased 1.56 times compared to the unprotected enzyme. | researchgate.net |
| Immobilized GOx&CAT | Enhanced Substrate Affinity | The Km value decreased from 5.98 to 4.35 mg mL⁻¹, indicating higher affinity for the substrate. | researchgate.net |
| Glucose Oxidase (GOx) in Sol-Gel Silica | High Activity Retention | Encapsulated GOx retained over 85% of its oxidation activity compared to the free enzyme. | tandfonline.com |
| Glucose Oxidase (GOx) in Sol-Gel Silica | Improved Catalytic Stability | Relative activity remained at 50-60% after eight cycles, with improved stability at 60°C. | tandfonline.com |
Research in Agricultural Biotechnology
In agricultural biotechnology, this compound is investigated as a promising agent for crop protection due to its antimicrobial properties. Its biodegradability and low toxicity make it an attractive alternative to conventional chemical pesticides for managing plant diseases. escholarship.orgresearchgate.net
Control of Phytopathogenic Bacteria
This compound has demonstrated significant antimicrobial activity against a range of Gram-negative phytopathogenic bacteria that cause severe crop diseases. escholarship.orgresearchgate.net As a cationic peptide, it interacts with the negatively charged components of bacterial cell membranes, leading to a disruption of membrane integrity, cell lysis, and ultimately, pathogen death. researchgate.netnih.gov This bactericidal action is typically rapid, with studies showing pathogen clearance within two hours of exposure at minimum inhibitory concentrations (MIC). escholarship.orgresearchgate.net
Research has established the efficacy of ε-Poly-L-lysine against various bacterial species, including those from the genera Xanthomonas, Ralstonia, and Agrobacterium. escholarship.org The MIC values vary depending on the target pathogen. escholarship.org In vivo studies have further substantiated these findings, demonstrating both protective and curative effects. For example, when applied to tomato plants inoculated with Xanthomonas euvesicatoria, ε-Poly-L-lysine sprays led to a reduction in disease severity. escholarship.orgresearchgate.net
| Phytopathogenic Bacteria | Disease Caused | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| Xanthomonas citri subsp. citri | Citrus Canker | 80 µg/ml | escholarship.org |
| Agrobacterium tumefaciens | Crown Gall | 300 µg/ml | escholarship.org |
| Ralstonia solanacearum | Bacterial Wilt | 600 µg/ml | escholarship.org |
| Xanthomonas euvesicatoria | Bacterial Spot (Tomato) | 600 µg/ml | escholarship.org |
Anti-Plant Virus Agents
Research has explored the potential of this compound as an agent for preventing plant virus diseases. google.comgoogle.com Its mode of action involves inhibiting the infection process and obstructing the multiplication of viruses within the plant tissue. google.com This preventative capability is crucial as viral infections in plants are difficult to control once established and can lead to significant crop damage. google.com
Studies have demonstrated the inhibitory effects of ε-Poly-L-lysine on common plant viruses such as Tobacco Mosaic Virus (TMV) and Potato Virus X (PVX). google.comgoogle.com When leaf discs infected with these viruses were treated with ε-Poly-L-lysine solutions, a notable reduction in viral multiplication was observed. google.com The effectiveness of this obstruction is concentration-dependent. google.comgoogle.com This research suggests that ε-Poly-L-lysine could be used in various agricultural practices, such as spraying on plants or disinfecting tools, to prevent the spread of viral diseases. google.com
| Plant Virus | Host Plant (for testing) | This compound Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Tobacco Mosaic Virus (TMV) | Tobacco (Nicotiana tabacum 'Samsun NN') | ≥ 100 ppm | Approximately 50% obstruction of virus multiplication. | google.com |
| Potato Virus X (PVX) | Tobacco (Nicotiana tabacum 'Xanthi') | ≥ 100 ppm | Approximately 50% obstruction of virus multiplication. | google.com |
Analytical and Characterization Methodologies for ε Poly L Lysine Hydrochloride
Quantification and Detection Techniques
A range of analytical techniques are employed to quantify and detect ε-Poly-L-lysine in various matrices, from culture broths to finished products. These methods vary in their principle, sensitivity, and specificity.
Colorimetric assays are widely used for the quantification of ε-PL due to their simplicity and suitability for high-throughput screening. These methods are typically based on the electrostatic interaction between the cationic ε-PL and anionic dyes.
Heteropolymolybdate Anions : One method involves the use of colored heteropolymolybdate anions, such as the 12-molybdosilicate anion ([SiMo₁₂O₄₀]⁴⁻). In an acidic solution, the polycationic ε-PL associates with the yellow 12-molybdosilicate anions to form a yellow precipitate. researchgate.net The concentration of ε-PL can be determined by measuring the decrease in the yellowness of the supernatant. researchgate.net Alternatively, a reducing agent like ascorbic acid can be added to the supernatant, which reduces the residual molybdosilicate anion to a blue species, allowing for colorimetric estimation of the ε-PL concentration. researchgate.net The amount of ε-PL produced in a culture broth can be determined based on this precipitation and the subsequent color change of the supernatant. nih.gov
Dipicrylamine (B86310) : Another colorimetric method utilizes the yellow anionic dye, dipicrylamine (DPA⁻). researchgate.netjst.go.jp When a solution containing ε-PL is mixed with a sodium dipicrylamine solution, the polycationic ε-PL precipitates with the DPA⁻ anion. researchgate.netjst.go.jp This precipitate can be dissolved in acetonitrile, resulting in a yellowish solution with an absorption maximum around 420 nm. researchgate.net The intensity of the color is proportional to the ε-PL concentration, allowing for its quantification using a multiwell microtiter plate, which is advantageous for screening purposes. researchgate.net
A summary of common colorimetric reagents is presented below.
| Reagent | Principle | Detection Method | Wavelength (nm) |
| Heteropolymolybdate Anion | Precipitation of polycationic ε-PL with colored anion. | Measurement of color change in supernatant. | Not specified |
| Dipicrylamine (DPA⁻) | Precipitation of ε-PL with DPA⁻, followed by dissolution of precipitate. | Absorbance measurement of the dissolved precipitate. | ~420 |
| Methyl Orange | Interaction with ε-PL to form a water-insoluble compound. | Calculation from absorbance after removal of the precipitate. | 465 |
Spectrophotometry provides a basis for several quantitative assays for ε-PL. These methods rely on measuring the absorbance of light by a colored product formed in a reaction involving ε-PL.
A convenient and rapid method involves the use of the dye methyl orange. This dye interacts with ε-PL to create a water-insoluble compound. The concentration of ε-PL can then be calculated from the absorbance of the remaining methyl orange in the supernatant at 465 nm. researchgate.netnih.gov
Another spectrophotometric approach involves the enzymatic determination of L-lysine, which can be adapted for ε-PL after hydrolysis. L-lysine-alpha-oxidase from Trichoderma sp. catalyzes the oxidative deamination of L-lysine, producing hydrogen peroxide (H₂O₂). nih.gov The H₂O₂ is then used in a horseradish peroxidase-catalyzed reaction with a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (B1203034) dihydrochloride (B599025) to produce a colored product, allowing for spectrophotometric quantification. nih.gov Fourier Transform Infrared (FT-IR) spectroscopy is also utilized for identification, with a typical analysis performed in the spectral range of 400 to 4000 cm⁻¹. google.com
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of ε-PL, capable of determining not only its concentration but also its degree of polymerization. nih.gov Due to the polymeric and charged nature of ε-PL, specialized HPLC methods are often required. Traditional ion-exchange chromatography can be challenging due to strong, sometimes irreversible, interactions with the stationary phase. sielc.com
A method using BIST™ B+ columns allows for the separation of charged polymers like polylysine (B1216035) with relatively low buffer concentrations in the mobile phase. sielc.com This approach enables the retention and subsequent UV detection of polylysine at 205 nm. sielc.com For more detailed structural analysis, HPLC can be coupled with mass spectrometry, such as Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS). google.com This hyphenated technique, particularly with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, provides comprehensive data but may not be suitable for quantifying grafted molecules on the polylysine backbone. google.com Ultrahigh-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (MS) has also been successfully used to confirm ε-PL production in bacterial cultures. nih.gov
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and the degree of polymerization (i.e., the number of lysine (B10760008) monomer units) of ε-PL.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is frequently used for this purpose. It allows for the analysis of the polymer's molecular mass distribution. google.comresearchgate.net For instance, MALDI-TOF analysis has been used to confirm the molecular mass of purified ε-PL to be in the range of 3454–4352 Da. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is also employed to characterize ε-PL. ESI-MS spectra of ε-PL show a characteristic pattern for a polymer with a heterogeneous size distribution. researchgate.net Analysis of the mass spectra can reveal polymers consisting of a specific range of L-lysine units, for example, from 26 to 35 residues. nih.govresearchgate.net
The table below shows an example of mass spectrometry data for ε-PL, indicating the number of lysine units and the corresponding molecular weight.
| Number of Lysine Units (n) | Approximate Molecular Weight (Da) | Technique |
| 26 - 35 | 3325 - 4477 | ESI-MS |
| Not specified | 3454 - 4352 | MALDI-TOF |
Biosensor technology offers sensitive and selective detection of various analytes. While many biosensors utilize poly-L-lysine as a surface modification agent to immobilize bioreceptors, specific biosensors for the detection of the ε-PL polymer itself are also being developed. nih.govacs.org
An amperometric biosensor has been developed for L-lysine determination based on L-lysine-α-oxidase immobilized on a platinum electrode. fao.org This system detects the hydrogen peroxide produced during the enzymatic oxidation of lysine. Such a system could potentially be adapted to measure ε-PL concentration after complete enzymatic or chemical hydrolysis into its constituent L-lysine monomers. Furthermore, poly-l-lysine functionalized graphene field-effect transistors (PGFET) have been developed for the ultrasensitive detection of nucleic acids, demonstrating the utility of poly-lysine in advanced biosensor platforms. nih.gov
Purification Methodologies
The recovery and purification of ε-PL from fermentation broths are critical downstream processes. Various methodologies have been developed, often used in combination, to achieve high purity and yield.
Precipitation : A common initial step is precipitation. One method involves using the tetraphenylborate (B1193919) (TPB⁻) anion. nih.gov In acidic conditions (pH < 4), the protonated ε-PL associates with TPB⁻ to form a precipitate. nih.gov This precipitate can be selectively washed with acetone (B3395972) to remove other precipitated salts. Subsequently, treatment with a high-concentration HCl solution decomposes the TPB⁻ anion, and the addition of acetone allows for the precipitation of ε-PL as the hydrochloride salt. nih.govnih.gov
Ion-Exchange Chromatography (IEC) : Given its cationic nature, ion-exchange chromatography is a highly effective method for ε-PL purification. researchgate.netrsc.org Cation exchange resins, such as Amberlite IRC-50, are commonly used. Loading the fermentation broth onto an Amberlite IRC-50 column can achieve a recovery of 95.84%. researchgate.net
Ultrafiltration : Ultrafiltration is often used in conjunction with other techniques for desalting and concentrating the ε-PL solution, as well as for fractionation based on molecular weight. researchgate.netrsc.org For example, a sequence of ultrafiltration steps using 20 kDa and 5 kDa membranes can result in a product purity of 91.66%. researchgate.net
Aqueous Two-Phase System (ATPS) : An environmentally friendly alternative for extraction is the aqueous two-phase system. An ethanol/ammonium (B1175870) sulfate (B86663) ATPS has been shown to be effective for extracting ε-PL from fermentation broth. rsc.orgresearchgate.net This method, followed by an ultrafiltration step for desalting, can yield a final product with 92.39% purity and 87.72% recovery. rsc.orgresearchgate.net
Combined Approaches : Often, a multi-step purification strategy is employed to achieve the highest purity. A combination of cation exchange chromatography, ultrafiltration, solvent precipitation, and gel permeation chromatography has been reported to yield ε-PL with 97.58% purity and 90.42% recovery. researchgate.net
The following table summarizes the performance of various purification techniques.
| Purification Method(s) | Purity (%) | Recovery (%) |
| Cation Exchange Chromatography (Amberlite IRC-50) | Not specified | 95.84 |
| ATPS (Ethanol/Ammonium Sulfate) + Ultrafiltration | 92.39 | 87.72 |
| Cation Exchange + Ultrafiltration + Precipitation + Gel Permeation | 97.58 | 90.42 |
Precipitation Techniques (e.g., with Tetraphenylborate Anion)
Precipitation with the tetraphenylborate (TPB⁻) anion is a notable chemical method for the separation and purification of ε-Poly-L-lysine (ε-PL) from complex mixtures like culture broths. nih.gov In acidic solutions (around pH 3.5), the fully protonated ε-PL polycation (ε-PLHⁿ⁺) associates with the TPB⁻ anion to form a stoichiometric precipitate, ε-PLH(TPB)ₙ. nih.govjst.go.jp This process allows for the selective removal of ε-PL from the solution.
A subsequent purification step involves washing the precipitate with a solvent like acetone, which dissolves contaminants such as ammonium and potassium salts of tetraphenylborate. nih.gov To recover the ε-PL, the purified ε-PLH(TPB)ₙ precipitate is treated with a high-concentration hydrochloric acid solution. This treatment decomposes the TPB⁻ anion into hydrophobic molecules that can be dissolved in a larger volume of acetone. nih.govjst.go.jp Concurrently, the ε-Poly-L-lysine is precipitated as the hydrochloride salt, thus achieving separation and purification. nih.govjst.go.jp This method is recognized for its simplicity and rapidity. nih.gov
| Parameter | Description | Reference |
| Precipitating Agent | Tetraphenylborate Anion (TPB⁻) | nih.gov |
| Optimal pH for Precipitation | ~3.5 | nih.gov |
| Formed Precipitate | ε-PLH(TPB)ₙ | nih.gov |
| Purification of Precipitate | Washing with acetone | nih.gov |
| Conversion to Hydrochloride | Treatment with concentrated HCl and precipitation with acetone | nih.govjst.go.jp |
Ion-Exchange Chromatography
Ion-exchange chromatography is a cornerstone technique for the purification of ε-Poly-L-lysine from fermentation broths. rsc.orgresearchgate.netnih.gov This method leverages the cationic nature of ε-PL, which allows it to bind to cation-exchange resins. Among various resins, weak cation exchangers like Amberlite IRC-50 have demonstrated high adsorption capacity and desorption ratios for ε-PL. rsc.orgresearchgate.netresearchgate.net
The process involves loading the ε-PL-containing solution onto the resin, where the ε-PL displaces other cations and binds to the stationary phase. After washing away impurities, the purified ε-PL is eluted using a solution that disrupts the electrostatic interaction, such as a solution of hydrochloric acid or ammonia. rsc.orgresearchgate.net Optimization of parameters like pH, flow rate, and eluent concentration is crucial for achieving high purity and recovery. rsc.orgresearchgate.net Studies have shown that using the ammonium form of the Amberlite IRC-50 resin can achieve an adsorption capacity of up to 307.96 mg/g. researchgate.net Combining ion-exchange chromatography with other techniques like ultrafiltration can yield ε-PL hydrochloride with a purity exceeding 97%. rsc.org
| Resin Type | Adsorption Capacity | Purity Achieved | Recovery Ratio | Reference |
| Amberlite IRC-50 (NH₄⁺ form) | 307.96 mg/g | 97.10% (with further purification) | 66.01% (overall) | rsc.orgresearchgate.net |
| Amberlite IRC-50 | - | 90.2% | 75% | researchgate.net |
Structural and Conformational Characterization
Understanding the three-dimensional structure and conformational dynamics of ε-Poly-L-lysine Hydrochloride is essential for relating its physical properties to its functional behavior.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the secondary structure of polypeptides like ε-Poly-L-lysine. The FTIR spectrum of ε-PL exhibits characteristic absorption bands corresponding to the vibrations of its amide groups. The amide I band (around 1625–1700 cm⁻¹) and the amide II band (around 1530–1570 cm⁻¹) are particularly sensitive to the polypeptide's conformation. nih.gov
For instance, the presence of infrared bands around 1640 cm⁻¹ and 1670 cm⁻¹ can indicate the presence of organized structures. nih.gov In solid poly-L-lysine, specific bands can be assigned to different conformations: a band at 3270 cm⁻¹ is characteristic of the β-sheet structure, while a band at 3200 cm⁻¹ is associated with a random coil structure. nih.gov The band at 3030 cm⁻¹ is assigned to the stretching modes of the protonated NH₃⁺ side chain groups. nih.gov FTIR studies have also been used to investigate the interactions between ε-polylysine and other molecules by observing shifts in these characteristic peaks. researchgate.net
| FTIR Band (cm⁻¹) | Vibrational Mode | Associated Conformation/Group | Reference |
| ~3270 | N-H stretch (Amide A) | β-sheet | nih.gov |
| ~3200 | N-H stretch (Amide A) | Random coil | nih.gov |
| ~3030 | N-H stretch | Protonated NH₃⁺ side chains | nih.gov |
| 1625–1700 | C=O stretch | Amide I | nih.gov |
| 1530–1570 | N-H in-plane bend | Amide II | nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of polypeptides in solution. The CD spectrum of poly-L-lysine provides distinct signatures for different conformations such as α-helix, β-sheet, and random coil. aalto.fi These conformations are influenced by factors like pH and temperature.
The random coil conformation of poly-L-lysine is often characterized by a strong negative band near 200 nm. nih.gov The β-sheet structure of poly-L-lysine gives rise to a negative band around 216-218 nm and a positive band around 195-200 nm. nih.gov The α-helical conformation, on the other hand, is characterized by two negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. CD spectroscopy is instrumental in studying conformational transitions, such as the pH-induced transition from a β-sheet to a random coil structure. nih.gov
| Conformation | Characteristic CD Bands (nm) | Reference |
| α-helix | Negative bands at ~222 and ~208 nm, Positive band at ~192 nm | nih.gov |
| β-sheet | Negative band at ~216-218 nm, Positive band at ~195-200 nm | nih.gov |
| Random coil | Strong negative band near 200 nm | nih.gov |
Dynamic Light Scattering (DLS) for Aggregation Studies
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution, making it suitable for studying the aggregation of ε-Poly-L-lysine. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.govdiva-portal.org From these fluctuations, the hydrodynamic diameter (dH) of the particles can be calculated.
In the context of ε-Poly-L-lysine, DLS can be used to monitor its aggregation state under different conditions, such as varying pH, ionic strength, or in the presence of other molecules. aalto.fi For poly(L-lysine), studies have shown that the hydrodynamic diameter can be influenced by the solution concentration. aalto.fi For example, the dH of a specific poly(L-lysine) sample was found to be stable at around 22 nm within a concentration range of 50–300 mg L⁻¹. aalto.fi DLS is a valuable tool for assessing the colloidal stability of ε-Poly-L-lysine solutions. atum.bio
| Parameter | Description | Application to ε-Poly-L-lysine | Reference |
| Hydrodynamic Diameter (dH) | The diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. | Characterizes the size of ε-PL aggregates in solution. | aalto.fi |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | Indicates the homogeneity of the ε-PL particle sizes. | diva-portal.org |
| Colloidal Stability | The ability of particles to remain dispersed in a solution without aggregating. | Assessed by monitoring changes in particle size over time or under different conditions. | atum.bio |
Microscopic Techniques (e.g., Atomic Force Microscopy, Transmission Electron Microscopy)
Microscopic techniques provide direct visualization of ε-Poly-L-lysine molecules and their aggregates, offering insights into their morphology and structure at the nanoscale.
Atomic Force Microscopy (AFM) allows for the imaging of surfaces with nanometer resolution. protocols.io It can be used to visualize individual poly-L-lysine molecules adsorbed onto a substrate. cedarville.edu This technique can reveal information about the conformation and arrangement of the polymer chains on a surface. For instance, AFM has been used to study the adsorption of poly-L-lysine onto mica, which is often used as a substrate for imaging biological molecules. protocols.io
Transmission Electron Microscopy (TEM) is another powerful technique for visualizing the structure of materials at high resolution. Dark-field TEM has been employed to image poly-L-lysine molecules in the α-helical form. nih.gov Through digital Fourier analysis of the TEM images, it was possible to confirm the helical structure with a measured pitch of 0.54 ± 0.01 nm. nih.gov These microscopic methods provide complementary information to the solution-based techniques, offering a more complete picture of the structural characteristics of ε-Poly-L-lysine.
| Technique | Information Obtained | Example Finding | Reference |
| Atomic Force Microscopy (AFM) | Surface topography, molecular conformation and arrangement on a substrate. | Visualization of individual poly-L-lysine molecules. | cedarville.edu |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of molecular structure. | Confirmation of α-helical structure of poly-lysine with a pitch of 0.54 ± 0.01 nm. | nih.gov |
Environmental and Sustainability Aspects
Biodegradation Pathways and Environmental Fate
ε-Poly-L-lysine (ε-PL) is recognized for its favorable environmental profile, primarily due to its biodegradability. upm.edu.myasm.org It is a naturally occurring homopolymer of the essential amino acid L-lysine, featuring peptide bonds between the α-carboxyl and ε-amino groups of L-lysine residues. upm.edu.mynih.gov This structure renders it susceptible to microbial degradation, ultimately breaking down into L-lysine, which can be readily assimilated by organisms and poses no harm to the environment. researchgate.netresearchgate.net
The biodegradation of ε-PL is an enzymatic process. Microorganisms that produce ε-PL, such as Streptomyces albulus, also possess enzymes capable of degrading it, which may serve as a self-protection mechanism against the antimicrobial properties of the polymer. nih.gov Two key types of ε-PL-degrading enzymes have been identified in Streptomyces:
Pld (exo-type peptidase): This enzyme hydrolyzes ε-PL from the end of the polymer chain. nih.gov
PldII (endo-type peptidase): This enzyme cleaves the internal peptide bonds within the ε-PL chain, breaking it into shorter fragments. nih.govd-nb.info
The degradation process typically begins with the breakdown of the polymer into smaller oligomers and finally into L-lysine monomers. nih.gov Studies have shown that ε-PL can be completely biodegraded in environments like soil. researchgate.net The process involves microorganisms breaking down the polymer for use as a carbon and nitrogen source, converting it into carbon dioxide, water, and biomass under aerobic conditions. acs.org Its water-soluble nature facilitates its dispersal and availability for microbial action in aqueous environments. upm.edu.my
The environmental fate of ε-Poly-L-lysine Hydrochloride is considered benign. Because it degrades into L-lysine, a common and essential amino acid, it does not lead to the accumulation of persistent or toxic byproducts in the ecosystem. researchgate.netresearchgate.net This characteristic distinguishes it from many synthetic polymers and aligns with principles of green chemistry and environmental sustainability. acs.org
Table 1: Summary of ε-Poly-L-lysine Biodegradation
| Aspect | Description | References |
| Fundamental Nature | Inherently biodegradable as it is a naturally occurring poly(amino acid). | upm.edu.myasm.org |
| Degradation Product | Breaks down into L-lysine, an essential amino acid. | researchgate.netresearchgate.net |
| Key Enzymes | Pld (exo-peptidase) and PldII (endo-peptidase) found in producing strains like Streptomyces. | nih.govd-nb.info |
| Mechanism | Enzymatic hydrolysis of peptide bonds, leading to shorter chains and eventually L-lysine monomers. | nih.govacs.org |
| Environmental Fate | Non-toxic and non-persistent; assimilated into natural biogeochemical cycles. | researchgate.netresearchgate.net |
| Environmental Conditions | Biodegradation occurs in soil and aqueous environments by native microorganisms. | researchgate.netacs.org |
Sustainable Bioproduction Considerations
The industrial production of ε-Poly-L-lysine is achieved through microbial fermentation, and significant efforts have been made to enhance the sustainability of this bioprocess. nih.govfrontiersin.org These considerations focus on reducing costs, minimizing environmental impact, and improving efficiency through process engineering and the use of renewable resources. researchgate.net
A key area of sustainable production is the utilization of low-cost, renewable, or waste-stream feedstocks. Crude glycerol (B35011), a major byproduct of the biodiesel industry, has been successfully used as the sole carbon source for ε-PL fermentation by Streptomyces albulus. fh-campuswien.ac.at This approach not only provides a value-added application for an industrial waste stream but also moves away from reliance on more refined and costly sugars, contributing to a circular bioeconomy. fh-campuswien.ac.at
Process optimization plays a crucial role in improving the sustainability and economic viability of ε-PL production. Several strategies have been developed to enhance fermentation yields and productivity:
pH Control: Fermentation is highly sensitive to pH. A two-phase pH control strategy has been shown to dramatically increase yields. This involves an initial phase at a higher pH (e.g., above 5.0) to promote cell growth, followed by a second phase at a lower pH (e.g., 4.0) to maximize ε-PL synthesis and accumulation. upm.edu.myfrontiersin.org This method has been reported to increase ε-PL production from 5.7 g/L to as high as 48.3 g/L. upm.edu.myfrontiersin.org
Strain Improvement: Genetic and metabolic engineering techniques are employed to develop high-producing strains. Overexpression of the ε-PL synthetase (Pls) gene, the key enzyme for ε-PL synthesis, has resulted in engineered strains of S. albulus with significantly higher titers and productivity. frontiersin.org
These advancements in bioproduction reflect a commitment to making ε-Poly-L-lysine a more sustainable and economically competitive biopolymer for its various applications. nih.gov
Table 2: Sustainable Bioproduction Strategies for ε-Poly-L-lysine
| Strategy | Approach | Outcome | References |
| Renewable Feedstocks | Using crude glycerol from biodiesel production as the primary carbon source. | Reduces reliance on fossil fuels and refined sugars; utilizes an industrial waste stream. | fh-campuswien.ac.at |
| Process Optimization | Two-phase pH control during fermentation (growth phase vs. production phase). | Significantly enhanced ε-PL yield, with reported increases from 5.7 g/L to 48.3 g/L. | upm.edu.myfrontiersin.org |
| Co-culture System | Fermenting S. albulus with a screened beneficial co-culture partner. | Increased ε-PL production by 31.47% and yield by 13.04% compared to single-strain fermentation. | mdpi.com |
| Metabolic Engineering | Overexpression of the ε-PL synthetase (Pls) gene in the producing strain. | Resulted in a 3.2-fold increase in ε-PL titer and productivity in a fed-batch fermentation. | frontiersin.org |
Challenges and Future Research Perspectives for ε Poly L Lysine Hydrochloride
Improving Biomanufacturing Efficiency and Yield
The commercial viability of ε-PL HCl is intrinsically linked to the efficiency of its production through microbial fermentation. A significant challenge lies in the relatively high production cost compared to synthetic preservatives. datainsightsmarket.com Consequently, a primary research focus is the development of more robust and high-yielding biomanufacturing processes.
Strategies to achieve this include:
Strain Improvement: Traditional methods involving physicochemical mutagenesis, ribosome engineering, and genome shuffling have successfully yielded strains with enhanced ε-PL production. frontiersin.orgsciopen.com For instance, the mutant strain S. albulus SG-86, developed through genome shuffling, demonstrated a 144.7% increase in ε-PL production compared to its parent strain. frontiersin.org Future efforts will likely involve more targeted genetic engineering approaches, such as overexpressing key enzymes in the L-lysine biosynthesis pathway, like dihydrodipicolinate synthase (DapA), which has already been shown to increase production by 19.8%. nih.govfrontiersin.org
Fermentation Process Optimization: The fermentation environment plays a critical role in ε-PL yield. A two-stage pH control strategy, where the pH is initially maintained at a level optimal for cell growth before being shifted to a pH that favors ε-PL synthesis, has been shown to dramatically increase production from 5.7 to 48.3 g/L. frontiersin.orgmdpi.com Co-culture fermentation strategies are also being explored. For example, co-culturing Streptomyces albulus with Corynebacterium glutamicum increased ε-PL production by 31.47% compared to single-strain fermentation. mdpi.com
Table 1: Strategies for Improving ε-Poly-L-lysine Biomanufacturing
| Strategy | Method | Reported Improvement | Reference |
|---|---|---|---|
| Strain Improvement | Genome Shuffling (S. albulus SG-86) | 144.7% increase in ε-PL production | frontiersin.org |
| Genetic Engineering | Overexpression of DapA in S. diastatochromogenes | 19.8% increase in ε-PL production | nih.govfrontiersin.org |
| Process Optimization | Two-stage pH control | Increased yield from 5.7 to 48.3 g/L | frontiersin.orgmdpi.com |
| Co-culture Fermentation | S. albulus and C. glutamicum | 31.47% increase in ε-PL production | mdpi.com |
Elucidating Remaining Mechanistic Complexities
While the primary antimicrobial mechanism of ε-PL is understood to involve electrostatic interaction with and disruption of the microbial cell membrane, finer details of this process are still under investigation. nih.govnih.govresearchgate.net It is known that the cationic nature of ε-PL is crucial for its initial binding to the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govresearchgate.net This interaction can lead to the stripping of the LPS layer and increased membrane permeability. nih.govnih.gov
However, research is ongoing to fully understand:
The precise molecular interactions between ε-PL and various membrane components.
The subsequent intracellular effects following membrane disruption, such as the inhibition of central carbon metabolism. proquest.com
The reason for the higher antimicrobial potency of ε-PL compared to its isomer, α-poly-L-lysine. nih.gov
A proposed "carpet-like" mechanism suggests that ε-PL destabilizes the membrane by interacting with negatively charged phospholipid head groups, displacing essential divalent cations and inducing a negative curvature that leads to the formation of vesicles or micelles. nih.govresearchgate.net Further research using advanced imaging and molecular modeling techniques will be instrumental in validating and refining these models.
Development of Novel Derivatives and Functionalized ε-Poly-L-lysine Hydrochloride
To broaden the applicability of ε-PL HCl, researchers are actively developing novel derivatives with enhanced or specialized functionalities. frontiersin.orgresearchgate.net The presence of reactive α-amino groups in the ε-PL structure provides sites for chemical modification. jnc-corp.co.jp
Examples of such modifications include:
Grafting with other polymers: Creating copolymers by grafting molecules like vitamin E succinate, polyethylene (B3416737) glycol (PEG), or folic acid can produce derivatives with improved properties for drug delivery, such as increased stability, better encapsulation efficiency of hydrophobic drugs, and targeted delivery to cancer cells. frontiersin.orgnih.gov
Star-shaped architectures: Synthesizing star-shaped poly(L-lysine) structures has been shown to create potent antimicrobial agents, with activity influenced by the number and length of the polymer arms. nih.gov
Conjugation to other materials: Functionalizing nanofibers or other biomaterials with ε-PL can create antimicrobial surfaces for applications in wound dressings and food packaging. nih.gov
These modifications aim to create derivatives that not only retain the inherent antimicrobial activity of ε-PL but also possess new properties tailored for specific applications in medicine and biotechnology. researchgate.net
Exploration of "Smart" this compound Systems (e.g., pH/Temperature Responsive)
The development of "smart" materials that respond to environmental stimuli is a burgeoning field of research. ε-PL HCl, as a polypeptide, is a promising candidate for the creation of such systems. The conformation of poly(L-lysine) is known to be sensitive to changes in pH and temperature, allowing for a reversible transition between α-helix and random coil structures. nih.gov
This responsive behavior can be harnessed to create:
Controlled-release systems: pH-sensitive ε-PL-based nanocarriers can be designed to release their payload, such as drugs or polyphenols, in specific environments, like the acidic microenvironment of a tumor or at a particular site in the gastrointestinal tract. researchgate.netmedchemexpress.com
Stimuli-responsive biomaterials: Hydrogels and other materials incorporating ε-PL can be engineered to change their properties, such as swelling or degradation rate, in response to pH or temperature fluctuations. scilit.com
Research in this area is focused on fine-tuning the composition and structure of ε-PL-based polymers to achieve precise control over their responsive behavior for applications in targeted drug delivery and regenerative medicine. nih.gov
Addressing Microbial Resistance Mechanisms
A key advantage of ε-PL is that microbes are less likely to develop resistance to it compared to conventional antibiotics, largely due to its non-specific, membrane-disrupting mechanism of action. scilit.comresearchgate.net However, the potential for resistance development, though low, cannot be entirely dismissed.
Future research in this area should focus on:
Long-term exposure studies: Investigating the effects of prolonged exposure of various microbial populations to sub-lethal concentrations of ε-PL to assess the potential for adaptation or resistance.
Understanding intrinsic resistance: Elucidating the mechanisms by which some microorganisms exhibit higher intrinsic tolerance to ε-PL. For example, the composition of the cell wall in Gram-negative bacteria can influence their susceptibility. nih.gov
Synergistic combinations: Exploring the use of ε-PL in combination with other antimicrobial agents to create formulations that are less prone to resistance development.
ε-PL has already demonstrated efficacy against multidrug-resistant bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting its potential as an alternative or adjunct to traditional antibiotics in combating resistant infections. mdpi.com
Integration into Multi-Functional Systems for Enhanced Efficacy
To maximize its therapeutic and preservative potential, ε-PL is being integrated into multi-functional systems that combine its antimicrobial properties with other functionalities. The goal is to achieve synergistic effects and create more effective solutions for various applications.
Examples of such integrated systems include:
Combination with other antimicrobials: Studies have shown that combining ε-PL with bacteriophages results in a significant reduction in the viability of pathogenic bacteria like vancomycin-resistant Enterococcus faecalis and colistin-resistant Klebsiella pneumoniae. nih.gov Similarly, a synergistic effect has been observed when ε-PL is combined with antibiotics like imipenem (B608078) against resistant strains of P. aeruginosa. mdpi.comnih.gov
Incorporation into delivery vehicles: Encapsulating ε-PL in liposomes or nanoparticles can create systems for sustained release, improving its long-term antimicrobial activity. medchemexpress.com
Development of bioactive materials: Integrating ε-PL into biomaterials like hydrogels or wound dressings can create materials that not only provide a physical barrier but also actively combat microbial colonization. researchgate.net
These multi-functional systems hold great promise for enhancing the efficacy of ε-PL in challenging applications, from treating chronic wound infections to improving food safety.
Table 2: Examples of ε-Poly-L-lysine in Multi-Functional Systems
| System | Combined Agent/Material | Target/Application | Observed Effect | Reference |
|---|---|---|---|---|
| Antimicrobial Combination | Bacteriophages | Vancomycin-resistant Enterococcus faecalis | Reduced bacterial viability by over 95% | nih.gov |
| Antibiotic Synergy | Imipenem | Imipenem-resistant P. aeruginosa | Synergistic bactericidal effect | nih.gov |
| Sustained Release | Liposomes | Food preservation | Sustained antimicrobial activity | medchemexpress.com |
| Bioactive Material | Hydrogels | Wound dressings | Antimicrobial and antifungal properties | researchgate.net |
Q & A
Q. What experimental methods are recommended to investigate the antimicrobial mechanism of ε-poly-L-lysine hydrochloride against Gram-negative bacteria?
this compound disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids. To study this, researchers can:
- Use fluorescence-based membrane integrity assays (e.g., propidium iodide uptake).
- Employ scanning electron microscopy (SEM) to visualize morphological changes in bacterial cells.
- Conduct zeta potential measurements to quantify surface charge alterations in bacterial membranes .
Q. How can researchers optimize the concentration of this compound for antimicrobial efficacy without inducing cytotoxicity in eukaryotic cells?
- Perform dose-response curves to determine minimum inhibitory concentrations (MICs) against target pathogens.
- Use MTT assays or live/dead staining to assess cytotoxicity in mammalian cell lines (e.g., HeLa or MCF-7 cells).
- Apply checkerboard assays to evaluate synergistic effects with other antimicrobial agents, reducing required doses .
Q. What methodologies are suitable for assessing the water solubility and formulation stability of this compound in pharmaceutical matrices?
- Use high-performance liquid chromatography (HPLC) to quantify solubility under varying pH and temperature conditions.
- Employ dynamic light scattering (DLS) to monitor colloidal stability in aqueous solutions.
- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to evaluate degradation kinetics .
Advanced Research Questions
Q. How can this compound be integrated into strategies to combat antibiotic resistance gene transfer in bacterial biofilms?
- Use qPCR to quantify plasmid conjugation efficiency in biofilms treated with this compound.
- Apply confocal microscopy with fluorescently labeled plasmids to track horizontal gene transfer inhibition.
- Design in vitro biofilm models to test combinatorial therapies with conventional antibiotics .
Q. What experimental approaches are effective for studying this compound’s role in modulating liquid-liquid phase separation (LLPS) in biomolecular condensates?
- Utilize turbidity assays to monitor phase separation kinetics.
- Perform fluorescence recovery after photobleaching (FRAP) to assess condensate dynamics.
- Combine nuclear magnetic resonance (NMR) or circular dichroism (CD) to analyze structural interactions with LLPS-driving proteins .
Q. How can researchers design this compound-based drug delivery systems for targeted release in tumor microenvironments?
- Develop pH-responsive nanoparticles by conjugating this compound with poly(lactic-co-glycolic acid) (PLGA).
- Measure encapsulation efficiency using UV-Vis spectroscopy and release kinetics via dialysis under simulated physiological conditions.
- Validate targeting efficacy in 3D tumor spheroid models using fluorescence imaging .
Q. What strategies address contradictory data on this compound’s cytotoxicity across different cell lines (e.g., HeLa vs. MCF-7)?
- Standardize culture conditions (e.g., serum concentration, passage number) to minimize variability.
- Compare membrane composition (e.g., phosphatidylserine content) using lipidomics.
- Conduct transcriptomic profiling to identify cell-specific resistance pathways .
Q. How can this compound be evaluated for long-term safety in food-grade applications under regulatory frameworks?
- Perform subchronic toxicity studies in rodent models (e.g., 90-day oral exposure).
- Use LC-MS/MS to track residual this compound in food matrices.
- Collaborate with regulatory bodies to align with FDA/EFSA guidelines for novel food preservatives .
Q. What methodologies resolve conflicting reports on this compound’s synergistic effects with natural preservatives (e.g., nisin)?
- Apply fractional inhibitory concentration (FIC) indices to quantify synergy.
- Use transmission electron microscopy (TEM) to visualize combined effects on bacterial ultrastructure.
- Conduct metabolomic profiling to identify synergistic metabolic disruptions .
Methodological Notes
- Data Validation : Always cross-reference findings with orthogonal techniques (e.g., SEM + fluorescence assays for membrane damage).
- Regulatory Compliance : Include negative controls in cytotoxicity assays and adhere to OECD guidelines for in vivo studies .
- Collaborative Frameworks : Partner with interdisciplinary teams to address formulation challenges (e.g., material scientists for nanoparticle design) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
